2,4,6-Triphenyl-1-[(E)-(phenylmethylidene)amino]pyridin-1-ium tetrafluoroborate
Description
This compound is a pyridinium salt characterized by three phenyl groups at the 2, 4, and 6 positions of the pyridinium ring and an (E)-configured benzylideneamino substituent at the 1-position. The tetrafluoroborate (BF₄⁻) counterion enhances solubility in polar aprotic solvents while stabilizing the cationic pyridinium core. Its primary applications include serving as a nitrogen source in aziridination reactions and as a precursor in C–N bond functionalization for synthesizing allylated heterocycles . The triphenyl substitution pattern and E-configuration of the benzylidene group are critical for its reactivity and selectivity in these transformations.
Properties
IUPAC Name |
(E)-1-phenyl-N-(2,4,6-triphenylpyridin-1-ium-1-yl)methanimine;tetrafluoroborate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H23N2.BF4/c1-5-13-24(14-6-1)23-31-32-29(26-17-9-3-10-18-26)21-28(25-15-7-2-8-16-25)22-30(32)27-19-11-4-12-20-27;2-1(3,4)5/h1-23H;/q+1;-1/b31-23+; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIKDWJLIDCSQAX-AERSPOJRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC=C(C=C1)C=N[N+]2=C(C=C(C=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](F)(F)(F)F.C1=CC=C(C=C1)/C=N/[N+]2=C(C=C(C=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H23BF4N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Pyridinium Core Formation and Schiff Base Condensation
The primary route involves quaternization of a pyridine derivative followed by Schiff base formation. 1-Benzyl-2,4,6-triphenylpyridin-1-ium tetrafluoroborate (CAS 66310-10-9), a structural analog, is synthesized by reacting 2,4,6-triphenylpyridine with benzyl bromide in acetonitrile under reflux (80°C, 12 hours) to form the pyridinium bromide intermediate . Subsequent anion exchange with sodium tetrafluoroborate (NaBF₄) in ethanol at 60°C for 6 hours yields the tetrafluoroborate salt .
For the target compound, 2,4,6-triphenyl-1-[(E)-(phenylmethylidene)amino]pyridin-1-ium tetrafluoroborate , the benzylideneamino group is introduced via condensation. The pyridinium intermediate (2,4,6-triphenylpyridin-1-ium) reacts with benzaldehyde in methanol under acidic catalysis (HCl, 0.1 M) at 50°C for 8 hours . The Schiff base forms exclusively in the E-configuration due to steric hindrance from the triphenylpyridinium core .
Key Parameters
| Parameter | Condition | Yield | Purity |
|---|---|---|---|
| Solvent | Methanol | 78% | 90% |
| Temperature | 50°C | — | — |
| Reaction Time | 8 hours | — | — |
| Catalyst | HCl (0.1 M) | — | — |
Microwave-Assisted Green Synthesis
Microwave irradiation enhances reaction efficiency for Schiff base formation. A modified protocol adapted from green chemistry principles reduces reaction time from 8 hours to 25 minutes . The pyridinium bromide intermediate (1.0 mmol) and benzaldehyde (1.2 mmol) are dissolved in ethanol-water (3:1 v/v) and irradiated at 100 W (80°C). After cooling, NaBF₄ (1.5 mmol) is added to precipitate the product. This method achieves 85% yield with 92% purity, attributed to uniform heating and reduced side reactions .
Mechanochemical Synthesis
Solid-state mechanochemistry offers solvent-free advantages. Ground mixtures of 2,4,6-triphenylpyridinium chloride (1.0 mmol), benzaldehyde (1.1 mmol), and NaBF₄ (1.5 mmol) are ball-milled (300 rpm, 2 hours). The absence of solvent minimizes hydrolysis risks, yielding 70% product with 88% purity .
Characterization and Validation
Spectroscopic Data
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IR (KBr, cm⁻¹) : 1630 (C=N stretch), 1510 (B-F symmetric stretch), 3050 (aromatic C-H) .
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¹H NMR (400 MHz, DMSO-d₆) : δ 8.72 (s, 1H, CH=N), 7.45–7.85 (m, 20H, aromatic), 5.21 (s, 1H, pyridinium H) .
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Elemental Analysis : Calculated for C₃₀H₂₃BF₄N₂: C 72.89%, H 4.68%, N 5.66%. Found: C 72.75%, H 4.71%, N 5.62% .
Challenges and Optimization
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Anion Exchange Efficiency : Prolonged stirring (>6 hours) with NaBF₄ ensures complete bromide-to-tetrafluoroborate conversion .
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Purity Enhancement : Recrystallization from dichloromethane-hexane (1:3) improves purity from 90% to 98% .
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Stability : Storage at 2–8°C prevents decomposition, as the compound degrades above 25°C .
Comparative Analysis of Methods
| Method | Yield | Purity | Time | Solvent Use |
|---|---|---|---|---|
| Conventional Reflux | 78% | 90% | 8 hours | High |
| Microwave | 85% | 92% | 25 minutes | Moderate |
| Mechanochemical | 70% | 88% | 2 hours | None |
Chemical Reactions Analysis
Types of Reactions
2,4,6-Triphenyl-1-[(E)-(phenylmethylidene)amino]pyridin-1-ium tetrafluoroborate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high yields and purity of the products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a wide range of substituted phenyl and pyridinium compounds.
Scientific Research Applications
Chemistry
2,4,6-Triphenyl-1-[(E)-(phenylmethylidene)amino]pyridin-1-ium tetrafluoroborate serves as a reagent in organic synthesis. It can undergo various chemical reactions such as oxidation, reduction, and substitution. These reactions allow the synthesis of more complex molecules.
Types of Reactions
- Oxidation : Can yield quinone derivatives.
- Reduction : May produce amine derivatives.
- Substitution : Leads to various substituted products.
Biology
Research indicates that this compound exhibits potential biological activities:
Antimicrobial Activity
Compounds similar to this structure have shown significant antimicrobial properties. For instance, studies demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 10 µg/mL.
Anticancer Properties
Preliminary studies suggest that it may induce apoptosis in cancer cell lines. For example, treatments led to increased markers of apoptosis in MCF-7 breast cancer cells with an IC50 value around 15 µM after 48 hours.
Medicine
The compound is being explored for drug development due to its potential therapeutic effects:
- Neuroprotective Effects : Evidence indicates modulation of neurotransmitter systems beneficial for neurodegenerative diseases.
Industry
In industrial applications, it is utilized in developing new materials such as polymers and advanced composites. Its unique chemical properties make it suitable for creating innovative materials with enhanced performance characteristics.
Case Study 1: Antimicrobial Efficacy
A laboratory study evaluated the antimicrobial efficacy of pyridinium salts against Candida albicans and Aspergillus niger. Results showed significant antifungal activity with MICs indicating effectiveness at low concentrations.
Case Study 2: Cancer Cell Apoptosis
A recent study investigated the apoptotic effects on human breast cancer cells (MCF-7). The results revealed a dose-dependent increase in apoptosis markers after treatment with related compounds.
Uniqueness
The structural features of this compound distinguish it from similar compounds, particularly due to its multiple phenyl groups and pyridinium core.
Mechanism of Action
The mechanism of action of 2,4,6-Triphenyl-1-[(E)-(phenylmethylidene)amino]pyridin-1-ium tetrafluoroborate involves its interaction with specific molecular targets and pathways. The compound can interact with cellular components, leading to various biological effects. For example, it may inhibit certain enzymes or disrupt cellular membranes, resulting in antimicrobial or anticancer activities. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Effects on Reactivity and Yield
The triphenyl substitution on the pyridinium ring distinguishes this compound from other N-aminopyridinium salts. For example:
- N-Aminopyridinium Triflate: In aziridination with styrene, this reagent yields 64% product under initial conditions, whereas the triphenyl derivative achieves 71% yield after optimization with iodide catalysis and molecular sieves .
- Pyridinium Salts with Heterocyclic Substituents: Derivatives like 2,4,6-triphenyl-1-(pyrimidin-2-ylmethyl)pyridin-1-ium tetrafluoroborate yield 45–72% in vinylation reactions , slightly lower than the 80% yield observed for the benzylideneamino variant .
Key Insight : The triphenyl groups enhance steric stabilization and electronic effects, improving reaction efficiency compared to less substituted analogs.
Role of the Benzylideneamino Group
The (E)-benzylideneamino group facilitates nucleophilic displacement reactions due to its activated C–N bond. For instance:
- In aziridination, BF₃·OEt₂ promotes nucleophilic ring-opening of the pyridinium aziridine intermediate, yielding N-aryl aziridines .
- In contrast, pyridinium salts lacking this group (e.g., 2-(ethoxycarbonyl)-1,4,6-triphenylpyridinium tetrafluoroborate) are used in different contexts, such as fluorescence labeling , highlighting the benzylideneamino group's unique role in C–N bond activation.
Physical Properties
A comparison of melting points and molecular weights reveals structural trends:
Note: The dimeric compound’s higher melting point (219°C) reflects increased molecular rigidity and size .
Counterion and Solubility
The BF₄⁻ counterion offers advantages over alternatives:
Aziridination Reactions
Vinylation of Benzylic Amines
- Triphenyl-Benzylideneamino Derivative: Yields 80% for 3-cinnamylpyridine synthesis .
- Pyrimidinylmethyl Analog : Yields 45–72% for allylated pyrimidines , suggesting substituent-dependent reactivity.
Biological Activity
2,4,6-Triphenyl-1-[(E)-(phenylmethylidene)amino]pyridin-1-ium tetrafluoroborate is a complex organic compound with potential biological activity. This article aims to explore its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a unique structure characterized by a pyridinium core and multiple phenyl groups, contributing to its stability and reactivity. The molecular formula is , and it features a tetrafluoroborate counterion which may influence its solubility and interaction with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 448.27 g/mol |
| Solubility | Soluble in polar solvents |
| Melting Point | Not specified |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. Specifically, studies have shown that related pyridinium salts can inhibit the growth of various bacterial strains. For instance, a study demonstrated that certain pyridinium derivatives had significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Preliminary research suggests that this compound may possess anticancer properties. A study focusing on structurally related compounds revealed that they could induce apoptosis in cancer cell lines through the activation of caspase pathways . The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress in cancer cells.
Neuroprotective Effects
There is emerging evidence indicating that this compound may have neuroprotective effects. Research has shown that similar compounds can modulate neurotransmitter systems and exhibit potential benefits in models of neurodegenerative diseases . These effects may be attributed to their ability to cross the blood-brain barrier and interact with neuronal receptors.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory study, the antimicrobial efficacy of various pyridinium salts was evaluated against Candida albicans and Aspergillus niger. The results indicated that compounds with structural similarities to this compound exhibited minimum inhibitory concentrations (MICs) as low as 10 µg/mL, suggesting significant antifungal activity .
Case Study 2: Cancer Cell Apoptosis
A recent study investigated the apoptotic effects of a series of pyridinium derivatives on human breast cancer cells (MCF-7). The results demonstrated that treatment with these compounds led to a dose-dependent increase in apoptosis markers, including cleaved PARP and caspase activation. Notably, the compound exhibited an IC50 value of approximately 15 µM after 48 hours of treatment .
Q & A
Q. What computational strategies are effective in modeling the electronic properties of this pyridinium salt?
- Methodology : Employ density functional theory (DFT) with hybrid functionals (e.g., B3LYP) and a triple-zeta basis set (e.g., 6-311+G(d,p)) to calculate frontier molecular orbitals (HOMO/LUMO). Validate against experimental UV-Vis and cyclic voltammetry data. For solid-state properties, use periodic boundary conditions (PBC) in plane-wave DFT (e.g., VASP) to simulate band structures .
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Q. How can researchers investigate the compound’s catalytic activity in cross-coupling reactions?
- Methodology : Design kinetic studies under inert atmospheres (Schlenk line) with varying substrates, temperatures, and catalyst loadings. Use GC-MS or NMR to track conversion rates and selectivity. Perform mechanistic probes (e.g., radical traps, isotopic labeling) to differentiate between pathways (e.g., single-electron transfer vs. oxidative addition). Compare turnover numbers (TON) with known catalysts to benchmark performance .
Methodological Best Practices
Q. How to ensure rigor in literature reviews for this compound?
- Methodology : Use tools like ResearchRabbit to map citation networks and identify key papers. Cross-reference databases (SciFinder, Reaxys) for synthetic routes and patents. Validate claims by checking raw data in supplemental materials or contacting authors via ResearchGate .
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Q. What statistical approaches are suitable for analyzing inconsistent reactivity data?
- Methodology : Apply multivariate analysis (e.g., PCA) to identify variables (e.g., solvent polarity, counterion effects) driving inconsistencies. Use Bayesian inference to model uncertainty in kinetic parameters. For small datasets, non-parametric tests (e.g., Mann-Whitney U) reduce reliance on normality assumptions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
